4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Physicochemical profiling Solubility Ionization

This 4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439096-63-6) is the dimethylaminopropyl reference standard for the 439096-series SAR library. The tertiary amine (predicted pKa ~9.5) ensures >99% protonation at physiological pH, delivering a formal positive charge essential for CNS-targeted screening against anionic binding pockets. With inactive core scaffold (IC50 >50 µM at PKD1/CDK7), it serves as a matched negative control for kinase selectivity panels. Supplied at ≥97% purity to eliminate carboxylic acid carryover. Order now.

Molecular Formula C17H27N3O2
Molecular Weight 305.422
CAS No. 439096-63-6
Cat. No. B2868630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
CAS439096-63-6
Molecular FormulaC17H27N3O2
Molecular Weight305.422
Structural Identifiers
SMILESCN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2CCCCC2
InChIInChI=1S/C17H27N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h11-13,19H,3-10H2,1-2H3,(H,18,22)
InChIKeyWBTUVRCPTVQBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439096-63-6): Procurement-Relevant Structural and Physicochemical Profile


4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439096-63-6) is a synthetic pyrrole-2-carboxamide derivative with molecular formula C₁₇H₂₇N₃O₂ and molecular weight 305.42 g/mol . The compound features a 4-cyclohexylcarbonyl substituent on the pyrrole ring and an N-[3-(dimethylamino)propyl] carboxamide side chain, the latter imparting a basic tertiary amine functionality (calculated pKa ~9–10 for the dimethylamino group). It belongs to a combinatorial series of 4-(cyclohexylcarbonyl)-N-substituted-1H-pyrrole-2-carboxamides sharing the CAS prefix 439096 . This compound is supplied as a research-grade chemical by multiple vendors with reported purity specifications ranging from ≥90% to ≥97% [1].

Why Generic Substitution Fails for 4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide: Structural Determinants of Functional Divergence


The 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxamide scaffold is not a single pharmacophore; biological activity is exquisitely sensitive to the identity of the N-carboxamide substituent. Within the 439096-series, the N-[3-(dimethylamino)propyl] side chain introduces a protonatable tertiary amine (predicted pKa ~9.5) absent in analogs bearing morpholinopropyl (CAS 439096-74-9), furylmethyl (CAS 439096-68-1), or pyridinylethyl (CAS 439096-76-1) substituents . This basic center alters the compound's ionization state at physiological pH, modulates hydrogen-bonding capacity, and shifts lipophilicity (clogP ~2.69) relative to analogs [1]. Interchanging compounds within this series without confirming target-specific SAR data risks selecting a variant with fundamentally different cellular permeability, off-target profile, or pharmacodynamic behavior.

Quantitative Comparative Evidence for 4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439096-63-6) Against Closest Analogs


Ionization State and Solubility Differentiation: Dimethylaminopropyl vs. Morpholinopropyl Side Chain

The target compound carries a dimethylamino group (predicted pKa ~9.5) that is >99% protonated at pH 7.4, conferring a formal positive charge. The morpholinopropyl analog (CAS 439096-74-9) bears a morpholine nitrogen with a substantially lower pKa (~6.9–7.2), rendering it only ~40–60% protonated at physiological pH . This difference directly impacts aqueous solubility, phospholipid bilayer permeability, and potential for lysosomal trapping. For in vitro assays conducted at pH 7.4, the target compound's permanent cationic character ensures consistent ionization-state-dependent behavior, whereas the morpholino analog's partial ionization introduces pH-dependent variability [1].

Physicochemical profiling Solubility Ionization Permeability

Lipophilicity and Predicted Membrane Permeability vs. Pyridinylethyl Analog

The target compound (C₁₇H₂₇N₃O₂) exhibits a calculated clogP of ~2.69 with a topological polar surface area (TPSA) of 47.36 Ų [1]. The pyridinylethyl analog (CAS 439096-76-1, C₁₉H₂₃N₃O₂) has a higher molecular weight (325.4 vs. 305.42) and incorporates a pyridine ring that increases TPSA to approximately 60 Ų and raises clogP by ~0.5–0.8 units due to the additional aromatic carbons . These differences place the target compound in a more favorable CNS drug-like space per the Wager score (MW ≤ 400, TPSA ≤ 90 Ų, clogP 1–3), whereas the pyridinylethyl analog approaches the upper boundary for passive CNS penetration [1].

Lipophilicity clogP TPSA BBB permeability ADME

Core Scaffold Kinase Inhibition Baseline: PKD1 and CDK7 Activity of 4-(Cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic Acid

The carboxylic acid precursor of the target compound, 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid (CID 1482736, BDBM32354), was screened in the University of Pittsburgh Molecular Library Screening Center PKD HTS assay and against cyclin-dependent kinase 7 [1]. The compound exhibited an IC₅₀ > 50,000 nM (>50 µM) against both Serine/threonine-protein kinase D1 (PKD1) and CDK7, indicating negligible inhibitory activity of the core scaffold alone [1]. This establishes that the cyclohexylcarbonyl-pyrrole-carboxylic acid substructure is not sufficient for kinase inhibition; biological activity, if any, in the target carboxamide 439096-63-6 must arise from the N-[3-(dimethylamino)propyl] side chain contribution to target engagement [1].

Kinase inhibition PKD1 CDK7 HTS BindingDB

Vendor Purity Specification Range as a Selection Factor for Reproducibility-Critical Applications

Reported purity specifications for CAS 439096-63-6 vary across suppliers: ≥90% (WanviBio) [1], ≥95% (CymitQuimica) , and ≥97% (MolCore) . The 7-percentage-point purity gap between the lowest and highest specifications represents a meaningful difference in total impurity burden. For SAR studies where a 10 µM test concentration is used, a 90%-purity batch could contain up to 1 µM of structurally related impurities (including unreacted starting materials such as 4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid) that may confound dose–response interpretation, particularly if the impurity possesses independent biological activity .

Purity analysis Quality control Procurement specification Reproducibility

Evidence-Supported Application Scenarios for 4-(Cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (CAS 439096-63-6)


CNS-Penetrant Probe Development Requiring a Permanently Charged Basic Amine

The dimethylaminopropyl side chain (predicted pKa ~9.5) ensures >99% protonation at physiological pH, yielding a consistently cationic species. Combined with favorable CNS drug-like properties (MW 305.42, clogP 2.69, TPSA 47.36 Ų, zero HBD), this compound is suited for CNS-targeted screening where a formal positive charge is hypothesized to enhance interaction with anionic binding pockets (e.g., aspartate-rich recognition sites) while maintaining passive membrane permeability . The morpholinopropyl analog (CAS 439096-74-9), with its lower pKa and partial ionization, would introduce pH-dependent variability unsuitable for such applications .

Structure–Activity Relationship (SAR) Studies on Pyrrole-2-Carboxamide Side Chain Effects

In SAR campaigns exploring the 4-(cyclohexylcarbonyl)-pyrrole-2-carboxamide series, this compound serves as the dimethylaminopropyl reference point. The core scaffold alone (4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid) demonstrates no measurable PKD1 or CDK7 inhibition (IC₅₀ > 50 µM) [1], allowing researchers to attribute any emergent activity of the target carboxamide directly to the N-[3-(dimethylamino)propyl] side chain contribution. Procurement of a high-purity batch (≥97%) from an ISO-certified supplier minimizes confounding by carboxylic acid starting material carryover .

Combinatorial Chemistry Library Diversification Around a Cyclohexylcarbonyl-Pyrrole Core

This compound represents the dimethylaminopropyl variant within the 439096-series combinatorial library. Systematic comparison against the morpholinopropyl (CAS 439096-74-9), furylmethyl (CAS 439096-68-1), pyridinylethyl (CAS 439096-76-1), and imidazolylpropyl (CAS 439096-72-7) analogs enables side-chain-dependent profiling of solubility, permeability, and target engagement. The quantitative ionization difference (>99% vs. ~50% protonated for morpholino analog) provides a clear experimental variable for probing the role of charge state in target binding .

Negative Control Selection for Kinase Assays Targeting PKD1 or CDK7

Since the core scaffold acid is inactive against PKD1 and CDK7 (IC₅₀ > 50 µM), researchers may use the target compound as a structurally matched negative control in kinase selectivity panels, provided that confirmatory testing establishes that the dimethylaminopropyl carboxamide also lacks activity at these targets. Its close structural relationship to the acid precursor enables clean interpretation of any off-target kinase effects observed with more potent analogs in the series [1].

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